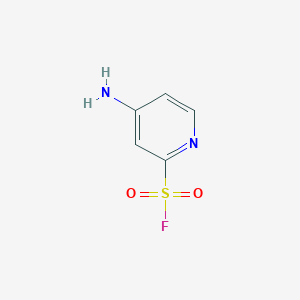

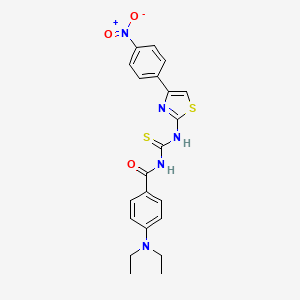

4-Aminopyridin-2-sulfonylfluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-Aminopyridine-2-sulfonyl fluoride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into various molecules.

Biology: The compound has been studied for its potential use in biological assays and as a tool for probing enzyme activity.

Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other fluorinated compounds.

Wirkmechanismus

Target of Action

The primary target of 4-Aminopyridine (4-AP) is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells. By targeting these channels, 4-AP can influence the transmission of signals in the nervous system .

Mode of Action

4-AP acts as an antagonist of the voltage-gated potassium channels . It inhibits these channels, resulting in the prolongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-AP affects the neuronal signaling pathways . By prolonging the action potentials, it enhances the transmission of signals along the neurons . This can have various downstream effects, depending on the specific neurons and pathways involved.

Pharmacokinetics

The pharmacokinetics of 4-AP involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 96% when administered orally . The introduction of a prolonged-release formulation has improved its therapeutic capabilities .

Result of Action

The action of 4-AP results in enhanced neuronal signaling . This can ameliorate the symptoms of certain neurological disorders, such as multiple sclerosis . It has been shown to improve walking in patients with multiple sclerosis . Moreover, it has been suggested that 4-AP exhibits immunomodulatory effects on T cells .

Action Environment

The action of 4-AP can be influenced by various environmental factors. For instance, its solubility and propensity for lipid interactions can affect its absorption and distribution . Furthermore, its stability and release kinetics can be enhanced through the use of nanoformulations .

Biochemische Analyse

Biochemical Properties

It is known that 4-aminopyridine, a related compound, has the ability to augment neural transmission . This is achieved through the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .

Cellular Effects

For instance, it has been used as symptomatic therapy in several neurological disorders, improving visual function and motor skills .

Molecular Mechanism

4-aminopyridine, a related compound, is known to inhibit voltage-gated potassium channels . This results in the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling .

Temporal Effects in Laboratory Settings

4-aminopyridine has been shown to have neuroprotective properties, with evidence suggesting that it can prevent neuroaxonal loss in the central nervous system .

Dosage Effects in Animal Models

4-aminopyridine has been shown to have dose-dependent antiepileptic effects in animal models .

Metabolic Pathways

4-aminopyridine is known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons due to delayed repolarization .

Transport and Distribution

4-aminopyridine is known to cross the blood-brain barrier more readily .

Subcellular Localization

4-aminopyridine is known to inhibit voltage-gated potassium channels, which are located in the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Aminopyridine-2-sulfonyl fluoride can be synthesized through the reaction of 4-aminopyridine-2-sulfonamide with sulfuryl fluoride (SO2F2) . The reaction typically involves the use of an organic solvent such as dichloromethane and is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for 4-Aminopyridine-2-sulfonyl fluoride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Vergleich Mit ähnlichen Verbindungen

4-Aminopyridine-2-sulfonyl fluoride can be compared with other similar compounds, such as:

4-Aminopyridine: Both compounds inhibit potassium channels, but 4-Aminopyridine-2-sulfonyl fluoride has additional fluorinated properties that may enhance its biological activity.

2,4-Diaminopyridine: This compound is more potent in peripheral actions

Eigenschaften

IUPAC Name |

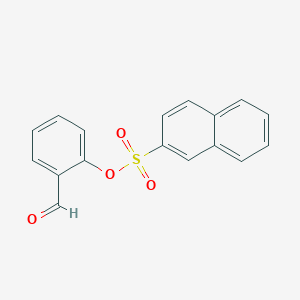

4-aminopyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTGDECDGDKNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2434704.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2434706.png)

![N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2434713.png)

![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)

![methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2434719.png)

![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)